Cas no 54532-48-8 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI))

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI) structure
54532-48-8 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI)
CAS No:54532-48-8
MF:C10H12N5O6P
MW:329.205942153931
CID:374954
PubChem ID:118704577
Update Time:2025-04-19

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI)
    • formycin cyclic 3',5'-monophosphate
    • 1H-Pyrazolo[4,3-d]pyrimidine,D-ribitol deriv.
    • 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin, D-ribitol deriv.
    • Formycin 3',5'-cyclic monophosphate
    • Formycin 3',5'-monophosphate
    • D-Ribitol, 1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidine-3-yl)-1,4-anhydro-, cyclic 3',5'-(hydrogen phosphate), (S)-
    • (S)-1-C-(7-Amino-1H-pyrazolo(4,3-d)pyrimidine-3-yl)-1,4-anhydro-D-ribitol cyclic 3',5'-(hydrogen phosphate)
    • formycin 3',5'-cyclic phosphate
    • DTXSID901108919
    • D-Ribitol, 1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic 3,5-(hydrogen phosphate), (S)-
    • (4aR,6S,7S,7aS)-6-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
    • formycin cyclic 3',5'-phosphate
    • CHEBI:131188
    • formycin A 3',5'-cyclic phosphate
    • Q27224958
    • 54532-48-8
    • Inchi: 1S/C10H12N5O6P/c11-10-6-4(12-2-13-10)5(14-15-6)9-7(16)8-3(20-9)1-19-22(17,18)21-8/h2-3,7-9,16H,1H2,(H,14,15)(H,17,18)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1
    • InChI Key: IFHPFJUCYLXWOT-KSYZLYKTSA-N
    • SMILES: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](C3=C4C(C(N)=NC=N4)=NN3)O2)O)O1

Computed Properties

  • Exact Mass: 329.053
  • Monoisotopic Mass: 329.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 166A^2
  • XLogP3: -2.9
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.